Dibutylbis(3-fluorophenyl)stannane

Description

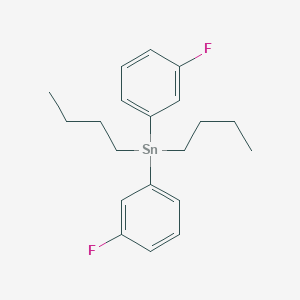

Dibutylbis(3-fluorophenyl)stannane is an organotin compound featuring two butyl (C₄H₉) groups and two 3-fluorophenyl (C₆H₄F) groups bonded to a central tin atom. Its molecular formula is inferred as C₂₀H₂₆F₂Sn, with a molecular weight of approximately 431.12 g/mol. Organotin compounds like this are utilized in catalysis, polymer stabilization, and organic synthesis due to their tunable electronic and steric properties .

Properties

CAS No. |

62967-77-5 |

|---|---|

Molecular Formula |

C20H26F2Sn |

Molecular Weight |

423.1 g/mol |

IUPAC Name |

dibutyl-bis(3-fluorophenyl)stannane |

InChI |

InChI=1S/2C6H4F.2C4H9.Sn/c2*7-6-4-2-1-3-5-6;2*1-3-4-2;/h2*1-2,4-5H;2*1,3-4H2,2H3; |

InChI Key |

GBOYRUFUNYJLRB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(C1=CC=CC(=C1)F)C2=CC=CC(=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutylbis(3-fluorophenyl)stannane typically involves the reaction of dibutyltin dichloride with 3-fluorophenyl magnesium bromide in an anhydrous solvent such as diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:

(Bu2SnCl2)+2(3-FC6H4MgBr)→(Bu2Sn(3-FC6H4)2)+2MgBrCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dibutylbis(3-fluorophenyl)stannane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form dibutyltin oxide derivatives.

Substitution: The fluorophenyl groups can be substituted with other nucleophiles under appropriate conditions.

Reduction: The tin center can be reduced to form lower oxidation state tin compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Oxidation: Dibutyltin oxide derivatives.

Substitution: Various substituted organotin compounds.

Reduction: Lower oxidation state tin compounds.

Scientific Research Applications

Dibutylbis(3-fluorophenyl)stannane has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of dibutylbis(3-fluorophenyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with biological molecules, leading to inhibition or activation of specific pathways. The fluorophenyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include variations in aryl substituents (halogen type/position) and alkyl/aryl groups on tin. Below is a comparative analysis:

Key Observations:

- Substituent Effects : Fluorine (meta) provides weaker electron withdrawal compared to para-bromo or ethynyl groups, balancing reactivity and stability. Methoxy groups (electron-donating) contrast sharply with halogens .

- Solubility : Longer alkyl chains (butyl) improve organic solvent compatibility compared to phenyl or methyl substituents.

Commercial Availability

- Bis(4-bromophenyl)diphenylstannane and dibenzylstannane are commercially available (1 supplier each), while ethynyl- and methoxy-substituted analogs lack suppliers, indicating niche research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.